Genz-644282

Vue d'ensemble

Description

Genz-644282 is a non-camptothecin inhibitor of topoisomerase I . It has shown cytotoxicity by introducing double-strand breaks (DSBs), which was suppressed by co-treatment with aphidicolin .

Molecular Structure Analysis

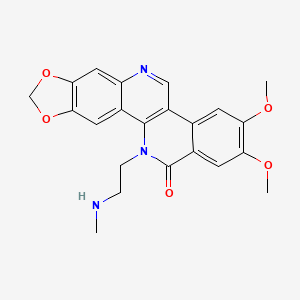

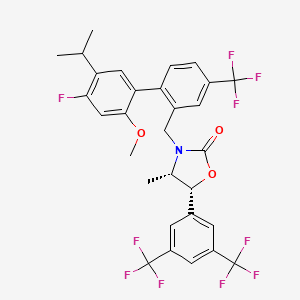

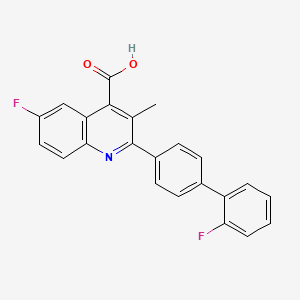

The molecular formula of Genz-644282 is C22H21N3O5 . The compound has a molecular weight of 407.4 g/mol . The chemical structure of Genz-644282 is complex, with multiple rings and functional groups .Chemical Reactions Analysis

Genz-644282 acts as a topoisomerase I inhibitor . It introduces double-strand breaks (DSBs) in DNA, an effect that can be suppressed by co-treatment with aphidicolin .Physical And Chemical Properties Analysis

Genz-644282 has a molecular weight of 407.4 g/mol and a molecular formula of C22H21N3O5 . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Oncology .

Summary of the Application

Genz-644282 is a promising candidate for antitumor agents . It’s a novel non-camptothecin topoisomerase I inhibitor .

Methods of Application or Experimental Procedures

Colony-forming assays were conducted with mouse and human bone marrow and eight human tumor cell lines . In addition, 29 human tumor cell lines representing a range of histology and potential resistance mechanisms were assayed for sensitivity to Genz-644282 in a 72-hour exposure assay .

Results or Outcomes

Genz-644282 has superior or equal antitumor activity in the human tumor xenografts than the standard drug comparators . It was found to be more potent as a cytotoxic agent toward human tumor cells in culture than the camptothecins in the colony-forming and 72-hour proliferation assays .

Treatment of Camptothecin-resistant Cells

Specific Scientific Field

This application is also in the field of Oncology .

Summary of the Application

Genz-644282 shows potent activity against camptothecin-resistant cells .

Methods of Application or Experimental Procedures

The effect of Genz-644282 was confirmed at the cellular level using a camptothecin-resistant cell line carrying an N722S mutation in the gene .

Results or Outcomes

Genz-644282 was found to be effective against camptothecin-resistant topoisomerase I carrying either N722S or N722A mutation .

Gastrointestinal Tumor Treatment

Specific Scientific Field

This application is in the field of Gastroenterology Oncology .

Summary of the Application

Genz-644282 has been used in the treatment of gastrointestinal tumors, including pancreatic and colorectal cancers . It has been encapsulated in human heavy chain ferritin (HFt) for targeted therapy .

Methods of Application or Experimental Procedures

The drug was encapsulated in an engineered version of HFt, creating a nano-assembly named The-0504 . This assembly entraps about 80 molecules of Genz-644282 .

Results or Outcomes

The preliminary anticancer activity of The-0504 was evaluated in cultured cancer cells and in a mouse model of pancreatic cancer . The results make The-0504 a candidate for further preclinical development against CD-71 expressing deadly tumors .

Treatment of Topoisomerase I (TOP1) Mutations

Specific Scientific Field

This application is in the field of Molecular Oncology .

Summary of the Application

Genz-644282 has been used to treat camptothecin-resistant topoisomerase I (TOP1) carrying N722A or N722S mutation .

Methods of Application or Experimental Procedures

The effect of Genz-644282 was confirmed at the cellular level using a camptothecin-resistant cell line carrying an N722S mutation in the gene .

Results or Outcomes

Genz-644282 was found to be effective against camptothecin-resistant TOP1 carrying either N722S or N722A mutation .

Treatment of Various Human Tumor Cell Lines

Specific Scientific Field

This application is in the field of Cancer Biology .

Summary of the Application

Genz-644282 has shown potent activities against a large number of human tumor cell lines .

Methods of Application or Experimental Procedures

Genz-644282’s cytotoxicity was assessed in 8 human tumor cell lines of varied histology and resistance mechanisms by colony formation .

Results or Outcomes

Compared with topotecan and SN-38, Genz-644282 was more potent as a cytotoxic agent . It remained highly effective in cells expressing efflux pumps .

Treatment of Deadly Tumors Expressing CD-71

Specific Scientific Field

This application is in the field of Molecular Oncology .

Summary of the Application

Genz-644282 has been used in the treatment of deadly tumors expressing CD-71 .

Methods of Application or Experimental Procedures

Genz-644282 was encapsulated in an engineered version of human heavy chain ferritin (HFt), creating a nano-assembly named The-0504 . This assembly entraps about 80 molecules of Genz-644282 .

Results or Outcomes

The preliminary anticancer activity of The-0504 was evaluated in cultured cancer cells and in a mouse model of pancreatic cancer . The results make The-0504 a candidate for further preclinical development against CD-71 expressing deadly tumors .

Safety And Hazards

Propriétés

IUPAC Name |

16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5/c1-23-4-5-25-21-14-8-19-20(30-11-29-19)9-16(14)24-10-15(21)12-6-17(27-2)18(28-3)7-13(12)22(25)26/h6-10,23H,4-5,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAORCAMWLWRZQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C2=C(C=NC3=CC4=C(C=C32)OCO4)C5=CC(=C(C=C5C1=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301025941 | |

| Record name | 16,17-Dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Genz-644282 | |

CAS RN |

529488-28-6 | |

| Record name | GENZ-644282 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0529488286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16,17-Dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENZ-644282 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/717I541I2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{(3s)-1-[5-(Cyclohexylcarbamoyl)-6-(Propylsulfanyl)pyridin-2-Yl]piperidin-3-Yl}acetic Acid](/img/structure/B1684383.png)

![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1684392.png)

![2,3-Dimethyl-6-phenyl-12h-[1,3]dioxolo[4,5-h]imidazo[1,2-c][2,3]benzodiazepine](/img/structure/B1684396.png)